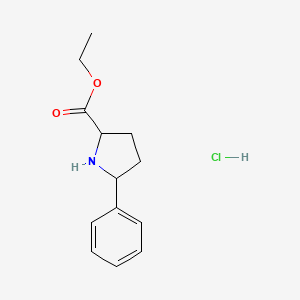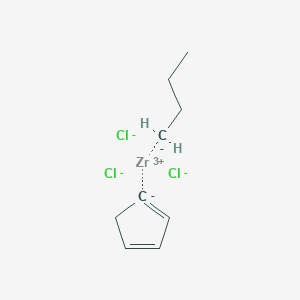
N-Butylcyclopentadienylzirconiumtrichloride
Vue d'ensemble
Description
N-Butylcyclopentadienylzirconiumtrichloride is a coordination compound featuring a zirconium center bonded to a cyclopentadienyl ring substituted with a butyl group and three chloride ligands
Synthetic Routes and Reaction Conditions:
Ligand Synthesis: The cyclopentadienyl ligand is typically synthesized through the deprotonation of cyclopentadiene using a strong base such as n-butyllithium.
Complex Formation: The zirconium precursor, zirconium tetrachloride, is then reacted with the cyclopentadienyl ligand in the presence of a suitable solvent, such as tetrahydrofuran (THF), under an inert atmosphere to prevent oxidation.
Subsequent Reactions: The resulting complex is further treated with butyl chloride to introduce the butyl group, forming this compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. The process requires careful control of reaction conditions, including temperature, pressure, and the purity of reagents.
Types of Reactions:
Reduction: Reduction reactions can be performed to modify the oxidation state of the zirconium center.
Substitution: The chloride ligands can be substituted with other ligands, such as alcohols or amines, to form new coordination complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and osmium tetroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be employed, depending on the desired substitution product.
Major Products Formed:
Oxidation products: Zirconium oxides and hydroxides.
Reduction products: Lower oxidation state zirconium complexes.
Substitution products: Zirconium complexes with different ligands.
Applications De Recherche Scientifique
N-Butylcyclopentadienylzirconiumtrichloride is utilized in various scientific research fields:
Chemistry: It serves as a catalyst in organic synthesis, facilitating reactions such as olefin polymerization and hydroamination.
Biology: The compound is used in bioinorganic studies to understand metal-ligand interactions in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is employed in material science for the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism by which N-Butylcyclopentadienylzirconiumtrichloride exerts its effects involves its ability to coordinate to various substrates, facilitating chemical transformations. The zirconium center acts as a Lewis acid, interacting with electron-rich species to promote reactions. Molecular targets and pathways include the activation of small molecules and the stabilization of reactive intermediates.
Comparaison Avec Des Composés Similaires
Cyclopentadienylzirconiumtrichloride
N-Propylcyclopentadienylzirconiumtrichloride
N-Methylcyclopentadienylzirconiumtrichloride
Uniqueness: N-Butylcyclopentadienylzirconiumtrichloride stands out due to its longer alkyl chain, which can influence its reactivity and stability compared to its shorter-chain counterparts. This structural difference can lead to variations in catalytic activity and selectivity.
Propriétés
IUPAC Name |
butane;cyclopenta-1,3-diene;zirconium(3+);trichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5.C4H9.3ClH.Zr/c1-2-4-5-3-1;1-3-4-2;;;;/h1-3H,4H2;1,3-4H2,2H3;3*1H;/q2*-1;;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVARPHDUFWCFG-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[CH2-].C1C=CC=[C-]1.[Cl-].[Cl-].[Cl-].[Zr+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl3Zr-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1-(3-Pyrrolidinyl)ethyl]morpholine dihydrochloride](/img/structure/B1486117.png)
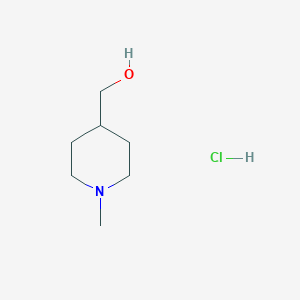

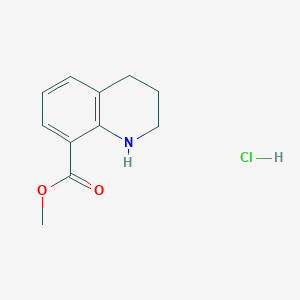
![2-(1-Piperidinylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B1486125.png)
![1-(1-Pyrrolidinylmethyl)-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B1486128.png)
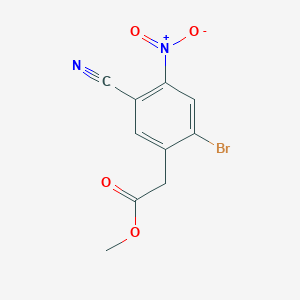
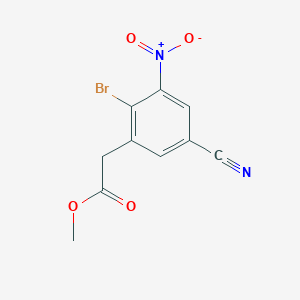
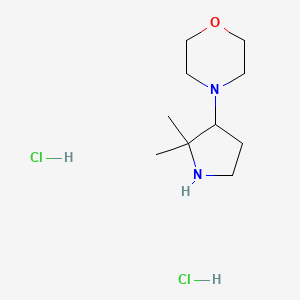
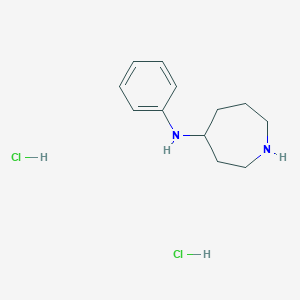
![1-(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-piperidinol dihydrochloride](/img/structure/B1486134.png)
![3-Ethyl-3,9-diazaspiro[5.5]undecane-2,4-dione hydrochloride](/img/structure/B1486135.png)
